molecular formula C11H20Cl3N3 B13539256 1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride CAS No. 2825012-96-0

1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride

Cat. No.: B13539256
CAS No.: 2825012-96-0
M. Wt: 300.7 g/mol
InChI Key: PGXISVVRHHGYNW-UHFFFAOYSA-N
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Description

1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride is a piperazine-derived compound featuring a phenyl group substituted at the para position with a piperazine ring and a methanamine group. The trihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly in drug discovery targeting neurotransmitter receptors or enzymes. Its structure combines aromatic and aliphatic amine functionalities, allowing for versatile interactions in biological systems.

Properties

CAS No.

2825012-96-0

Molecular Formula

C11H20Cl3N3

Molecular Weight

300.7 g/mol

IUPAC Name

(4-piperazin-1-ylphenyl)methanamine;trihydrochloride

InChI

InChI=1S/C11H17N3.3ClH/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14;;;/h1-4,13H,5-9,12H2;3*1H

InChI Key

PGXISVVRHHGYNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)CN.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride involves several steps. One common synthetic route includes the reaction of 4-(Piperazin-1-yl)aniline with formaldehyde followed by hydrochloric acid treatment to yield the trihydrochloride salt. The reaction conditions typically involve:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like ethanol or methanol

    Catalysts: Acidic catalysts such as hydrochloric acid

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Aqueous or organic solvents like ethanol, methanol, or dichloromethane

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents/Salt Form Similarity Score* Key Features
Piperazine-1,4-diamine hydrochloride C₄H₁₂N₄·HCl Dual amine, hydrochloride 0.85 Simpler backbone, lacks phenyl group
4-Methylpiperazin-1-amine dihydrochloride C₅H₁₃N₃·2HCl Methyl group, dihydrochloride 0.95 Enhanced lipophilicity vs. target
4-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-phenylamine C₁₇H₂₁N₃O Methoxy-phenyl substitution N/A Aromatic electron-donating group
Urea derivatives (e.g., 11a–11o) Varies (e.g., C₂₃H₂₂FN₇O₂S) Urea-thiazole-piperazine hybrids N/A Higher molecular weight, complex bioactivity

*Similarity scores from reflect structural overlap with the target compound.

Key Observations:

Salt Form Impact : The trihydrochloride salt in the target compound distinguishes it from analogs like 4-methylpiperazin-1-amine dihydrochloride, which has two HCl moieties. This difference likely enhances aqueous solubility and ionic interactions in vivo .

Methoxy or chloro substituents in analogs like 4-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-phenylamine () introduce electron-donating or withdrawing effects, altering receptor affinity compared to the target’s unsubstituted phenyl ring .

Complexity in Urea Derivatives : Compounds such as 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) exhibit higher molecular weights (e.g., 484.2 Da) due to urea and thiazole moieties. These groups are absent in the target compound, suggesting divergent biological targets (e.g., kinase vs. receptor modulation) .

Pharmacological Implications

  • 4-Methylpiperazin-1-amine Dihydrochloride : The methyl group may improve blood-brain barrier penetration compared to the target’s unmodified phenyl group .
  • Urea Derivatives : The urea-thiazole-piperazine hybrids (e.g., 11k, 11m) show molecular weights >500 Da, which may limit CNS penetration but enhance kinase inhibition (e.g., EGFR or VEGFR targets) .

Biological Activity

1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H17Cl3N4
  • Molecular Weight : 303.64 g/mol
  • CAS Number : 17749913

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains.
  • Cytotoxicity : Evaluated for potential use in cancer treatment.
  • Neuropharmacological Effects : Investigated for its impact on neurotransmitter systems.

Pharmacological Mechanisms

This compound interacts with several biological targets:

  • Serotonin Receptors : Modulates serotonin levels, potentially impacting mood and anxiety disorders.
  • Dopamine Receptors : May influence dopaminergic pathways, relevant for conditions like schizophrenia.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity in Cancer Cells

Research has demonstrated the cytotoxic effects of this compound on cancer cell lines. The compound was tested against several types of cancer cells, showing promising results in inhibiting cell proliferation.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.5
MCF-7 (Breast Cancer)20.3
A549 (Lung Cancer)18.7

Neuropharmacological Studies

In animal models, the compound was shown to affect behavior indicative of anxiolytic and antidepressant effects. It was administered in various doses to assess its impact on anxiety-like behaviors.

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